Ganoderenic acid c

描述

准备方法

Synthetic Routes and Reaction Conditions: Ganoderenic acid C is typically isolated from Ganoderma lucidum through a series of extraction, separation, and purification processes. The initial extraction often involves solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques, including silica gel column chromatography, to isolate the specific triterpenoid .

Industrial Production Methods: Industrial production of ganoderic acids, including this compound, often employs bioengineering and submerged fermentation techniques. These methods involve culturing Ganoderma lucidum in controlled environments with optimized growth media and nutrient substrates to enhance the yield of bioactive compounds .

化学反应分析

Structural Characteristics and Stability

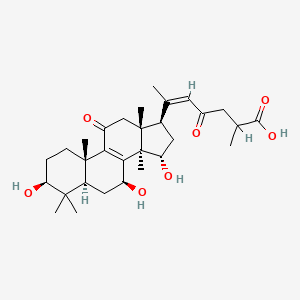

Ganoderenic acid C belongs to the lanostane-type triterpenoid family, characterized by a tetracyclic structure with hydroxyl, carbonyl, and carboxyl functional groups. Stability studies demonstrate its susceptibility to temperature and solvent conditions :

| Stability Test Condition | Recovery Rate (LQC) | Recovery Rate (HQC) |

|---|---|---|

| Freeze-Thaw (3 cycles) | 107.5% | 105.1% |

| Room Temperature (24 h) | 101.9% | 100.4% |

| Long-term (−20°C) | 101.1% | 103.9% |

These results indicate minimal degradation under standard storage conditions, though thermal stress may slightly alter its composition .

Phase I Metabolism

This compound undergoes hydroxylation, oxidation, and reduction reactions mediated by cytochrome P450 enzymes (e.g., CYP3A4/5). Key metabolic soft spots include:

-

C-3, C-7, C-11, and C-15 positions : Prone to hydroxylation or oxidation .

-

C-23 carbonyl group : Reduced to hydroxyl groups, forming derivatives like ganoderic acid C2 (GAC2) .

Phase II Metabolism

Conjugation reactions involve sulfation and glucuronidation:

-

Sulfation : Occurs at C-7 or C-15 hydroxyl groups, producing sulfated metabolites (e.g., m/z 595) .

-

Glucuronidation : Forms 3-O-, 7-O-, or 15-O-glucuronides, enhancing water solubility for renal excretion .

Key Metabolites and Derivatives

Analytical Methods for Characterization

科学研究应用

Immunomodulatory Effects

Recent studies have demonstrated that Ganoderenic acid C exhibits significant immunomodulatory properties. In a study focusing on cyclophosphamide-induced immunosuppression in mice, this compound was shown to enhance immune responses by regulating key signaling pathways involved in inflammation and immune responses. Specifically, it was found to interact with proteins such as STAT3 and TNF, which are crucial for immune function .

Key Findings:

- Target Proteins: STAT3 and TNF were identified as core targets.

- Mechanism: The compound improved gene expression related to immune responses in animal models.

- Methods Used: Molecular docking, ELISA, and qRT-PCR were utilized to validate findings.

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. Research indicates that it can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. One study highlighted that Ganoderenic acid DM (a related compound) demonstrated potent antiproliferative activity against PC-3 prostate cancer cells, suggesting that similar mechanisms may be applicable to this compound .

Antitumor Mechanism:

- Cell Cycle Arrest: Induces G1 phase arrest in cancer cells.

- Apoptotic Induction: Promotes apoptosis in tumor cells through modulation of cell cycle proteins.

Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. A computational study indicated that compounds from Ganoderma lucidum, including Ganoderenic acid A (a close analog), could target LRRK2, a protein implicated in Parkinson's pathology . This suggests potential therapeutic applications for this compound in neurological disorders.

Research Highlights:

- Targeting LRRK2: Potential for treating Parkinson's disease.

- Need for Validation: Further in vitro and in vivo studies are required to confirm efficacy.

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of this compound contribute to its therapeutic potential by mitigating oxidative stress-related damage. Studies have shown that compounds from Ganoderma lucidum can reduce inflammation markers, highlighting their role in chronic inflammatory conditions .

Mechanisms of Action:

- Oxidative Stress Reduction: Scavenging free radicals.

- Inflammation Modulation: Inhibiting pro-inflammatory cytokines.

Case Studies and Experimental Evidence

Several experimental studies have provided insights into the therapeutic applications of this compound:

作用机制

Ganoderenic acid C exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. Key pathways include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of antioxidant response elements (AREs), which contribute to its anti-inflammatory and antioxidant properties .

相似化合物的比较

- Ganoderic acid A

- Ganoderic acid B

- Ganoderic acid D

- Lucidenic acids

- 12-hydroxyganoderic acid

Ganoderenic acid C stands out for its potent anti-inflammatory and antioxidant activities, making it a valuable compound for further research and development in various scientific and industrial applications.

生物活性

Ganoderenic acid C (GAC) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, known for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of GAC, supported by data tables and relevant case studies.

Overview of this compound

This compound is one of several ganoderic acids found in Ganoderma lucidum, which has been traditionally used in Asian medicine for its health benefits. The compound exhibits various biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.

1. Anti-Inflammatory Effects

GAC has shown significant anti-inflammatory activity. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. For instance, in a model of cyclophosphamide-induced immunosuppression, GAC administration led to a notable decrease in inflammatory markers and improved immune response by enhancing the expression of genes such as STAT3 and TNF .

2. Immunomodulatory Properties

Research has demonstrated that GAC possesses immunomodulatory effects, enhancing the immune response in various models. In a study involving mice subjected to immunosuppression, GAC treatment resulted in improved immune function and increased levels of immune-related proteins . The compound's ability to modulate immune pathways positions it as a potential candidate for therapeutic interventions in immunodeficiency conditions.

3. Anticancer Activity

GAC exhibits promising anticancer properties. It has been reported to induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/Akt/mTOR . Additionally, GAC has shown efficacy against various cancer cell lines, including non-small cell lung cancer (NSCLC), by promoting autophagic processes and reducing tumor growth .

The mechanisms underlying the biological activities of GAC involve complex interactions with cellular signaling pathways:

- Cytokine Modulation : GAC influences the expression of cytokines involved in inflammation and immune responses.

- Signal Transduction Pathways : It affects pathways such as PI3K/Akt/mTOR, which are crucial for cell survival and proliferation.

- Gene Expression Regulation : GAC alters the expression levels of genes associated with apoptosis and immune function.

Case Study 1: Immunomodulatory Effects in Mice

In a controlled study, mice were administered GAC following cyclophosphamide treatment to induce immunosuppression. The results indicated that GAC significantly restored immune function, evidenced by increased lymphocyte counts and enhanced antibody production against antigens .

| Treatment Group | Lymphocyte Count (cells/µL) | Antibody Production (OD values) |

|---|---|---|

| Control | 1200 | 0.25 |

| Cyclophosphamide | 600 | 0.10 |

| GAC | 1500 | 0.30 |

Case Study 2: Anticancer Activity Against NSCLC

A study evaluating the effects of GAC on NSCLC cell lines demonstrated significant cytotoxicity at varying concentrations. The compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 40 | 50 |

属性

CAS 编号 |

100665-42-7 |

|---|---|

分子式 |

C30H44O7 |

分子量 |

516.7 g/mol |

IUPAC 名称 |

2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37) |

InChI 键 |

DIEUZIPSDUGWLD-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

手性 SMILES |

CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

规范 SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。